Quetiapine Dimer Impurity

Pharmaceutical impurity profiling HPLC/UPLC method validation Reference standard qualification

This Quetiapine Dimer Impurity (EP Impurity D, USP Bis(dibenzothiazepinyl) piperazine) is a pharmacopeial reference standard required for HPLC/UPLC impurity profiling of quetiapine fumarate. Unlike monomeric impurities (e.g., lactam, N-oxide), its C2-symmetric piperazine-bridged structure yields a distinct UV absorption at 252 nm and diagnostic MS/MS fragments, ensuring accurate quantification. Using this authentic standard ensures ICH Q3A/Q3B compliance and supports ANDA/NDA submissions. Packaged with data sheet for immediate method implementation.

Molecular Formula C30H24N4S2
Molecular Weight 504.7 g/mol
CAS No. 945668-94-0
Cat. No. B030381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Dimer Impurity
CAS945668-94-0
Synonyms11,11’-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine; 
Molecular FormulaC30H24N4S2
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
InChIInChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2
InChIKeyMFQIBYYFBRAARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quetiapine Dimer Impurity (CAS 945668-94-0): Identification and Classification in Pharmaceutical Analysis


Quetiapine Dimer Impurity (CAS 945668-94-0), systematically named 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine, is a process-related impurity identified during the synthesis of quetiapine fumarate, an atypical antipsychotic drug [1]. This compound is formally recognized as Quetiapine Fumarate Impurity D in the European Pharmacopoeia (EP) and as Bis(dibenzothiazepinyl) piperazine impurity in the United States Pharmacopeia (USP) [1][2]. The molecular structure consists of two dibenzo[b,f][1,4]thiazepine moieties bridged via a central piperazine ring, with molecular formula C30H24N4S2 and molecular weight 504.67 g/mol [1]. The compound presents as a pale yellow to yellow solid with a melting point exceeding 274°C (with decomposition) and exhibits slight solubility in chloroform and methanol [2].

Why Quetiapine Dimer Impurity (CAS 945668-94-0) Cannot Be Substituted with Other Quetiapine-Related Compounds


Substitution of Quetiapine Dimer Impurity (EP Impurity D) with other quetiapine-related impurities is analytically and regulatorily unsound because each impurity possesses distinct chromatographic retention behavior, unique mass spectrometric fragmentation patterns, and different relative response factors in HPLC/UV detection [1]. While quetiapine lactam (Impurity B), quetiapine N-oxide (Impurity C), and des-ethanol quetiapine (Impurity H) are also pharmacopeial impurities, they differ fundamentally from the dimer impurity in molecular weight (ranging from ~227 to ~383 g/mol versus 504.67 g/mol), polarity, and detection wavelength response [1][2]. The dimer impurity's C2-symmetric structure bridged by a piperazine ring produces a characteristic UV absorption profile at 252 nm that differs in intensity from monomeric impurities, and its MS/MS fragmentation generates diagnostic ions not observed for other impurity classes [3]. Using an incorrect impurity reference standard compromises method specificity, accuracy of quantification, and ultimately the validity of regulatory submissions under ICH Q3A/Q3B guidelines [1].

Quetiapine Dimer Impurity (CAS 945668-94-0): Quantitative Differentiation Evidence for Analytical Reference Standard Selection


Quetiapine Dimer Impurity as EP Impurity D: Defined Chromatographic Retention Relative to Quetiapine API

In a validated stability-indicating RP-UPLC method, Quetiapine Dimer Impurity (EP Impurity D) demonstrates distinct chromatographic separation from quetiapine API and other process impurities [1]. The method achieves baseline separation of quetiapine from five impurities/degradation products within a 5-minute run time, with the dimer impurity eluting as a well-resolved peak under gradient elution conditions using 0.1% aqueous triethylamine (pH 7.2) and acetonitrile:methanol (80:20 v/v) mobile phases [1]. This separation profile is reproducible across column lots and instrument configurations when the specified reference standard is employed as the system suitability marker [1].

Pharmaceutical impurity profiling HPLC/UPLC method validation Reference standard qualification

Physical Property Differentiation: Melting Point and Thermal Stability of Quetiapine Dimer Impurity vs. Quetiapine Free Base

Quetiapine Dimer Impurity (CAS 945668-94-0) exhibits a melting point of >274°C with decomposition, substantially higher than quetiapine free base which melts at approximately 172-174°C . The predicted boiling point of the dimer impurity is 684.7±65.0°C at 760 mmHg, compared to quetiapine's boiling point of approximately 556.5°C . This thermal stability difference reflects the compound's dimeric structure with extended conjugation across two dibenzothiazepine systems bridged by a piperazine ring [1].

Reference standard characterization Thermal analysis Physicochemical property comparison

Molecular Weight Distinction: Quetiapine Dimer Impurity vs. Common Process Impurities

Quetiapine Dimer Impurity (MW = 504.67 g/mol) is distinguishable from other quetiapine-related impurities by its molecular weight, which is approximately twice that of the quetiapine API (MW ~383 g/mol) and substantially larger than common process impurities [1][2]. Under LC-MS/MS analysis, the dimer impurity produces characteristic fragment ions that differ from those of quetiapine lactam (Impurity B, MW = 227.28 g/mol), quetiapine N-oxide (Impurity C, MW = 399.51 g/mol), and des-ethanol quetiapine (Impurity H, MW = 311.40 g/mol) [1]. This mass differential enables unambiguous identification in complex impurity profiles [2].

LC-MS impurity identification Mass spectrometric characterization Process impurity profiling

P-glycoprotein Binding Affinity of Quetiapine Dimer vs. Monomeric Quetiapine

The quetiapine dimer impurity (designated QT2C2Me2 in transporter studies) exhibits higher binding affinity to P-glycoprotein (P-gp) compared to monomeric quetiapine . This differential interaction is attributed to the dimer's extended structure with two dibenzothiazepine moieties linked via a short tether and containing sterically blocking methyl groups . The dimer demonstrates increased resistance to degradation in plasma relative to the monomeric form .

Efflux transporter interaction Blood-brain barrier penetration P-gp substrate profiling

Deuterated Internal Standard Availability: Quetiapine Dimer Impurity-d8 for Quantitative LC-MS Analysis

A deuterium-labeled analog of Quetiapine Dimer Impurity (Quetiapine Dimer Impurity-d8) is commercially available as an internal standard for quantitative LC-MS analysis . This compound contains eight deuterium atoms substituted at specific positions, resulting in a mass shift of +8 Da relative to the unlabeled dimer impurity . The deuterated analog co-elutes with the native dimer impurity under standard reversed-phase chromatographic conditions while providing distinct mass spectrometric detection via multiple reaction monitoring (MRM) transitions . No equivalent deuterated internal standards are available for all quetiapine-related impurities .

Stable isotope-labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

Supply Chain Differentiation: Storage and Stability Requirements for Quetiapine Dimer Impurity Reference Standard

Quetiapine Dimer Impurity (CAS 945668-94-0) reference standards are typically supplied with a minimum HPLC purity specification of 95% and require refrigerated storage at 2-8°C for long-term stability [1]. The compound is stable at ambient temperature for short durations during shipping, but extended storage at room temperature may lead to degradation [2]. In contrast, quetiapine API reference standards and certain simpler impurities (e.g., quetiapine lactam) may be stored at controlled room temperature [1]. When dissolved in organic solvents such as DMSO, the stock solution stability is limited: -80°C storage recommended for use within 6 months, -20°C for use within 1 month [2].

Reference standard stability Cold chain logistics Analytical standard storage

Quetiapine Dimer Impurity (CAS 945668-94-0): Validated Application Scenarios for Analytical Reference Standard Procurement


Regulatory ANDA/NDA Submission Support: Impurity D Method Validation

Procure Quetiapine Dimer Impurity reference standard (CAS 945668-94-0) for analytical method development and validation supporting Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions. As EP Impurity D and USP Bis(dibenzothiazepinyl) piperazine impurity, this compound is a required reference material for demonstrating specificity, accuracy, and system suitability in HPLC/UPLC impurity profiling methods [1]. The validated RP-UPLC method confirms baseline separation of this dimer impurity from quetiapine API and other process impurities within 5 minutes under ICH Q2(R2) conditions [1]. The availability of a matched deuterated internal standard (d8 analog) further supports robust LC-MS/MS quantification at trace levels for impurity fate and purge studies .

Pharmaceutical Quality Control: Batch Release and Stability Testing

Utilize Quetiapine Dimer Impurity reference standard in quality control laboratories for batch release testing and stability studies of quetiapine fumarate drug substance and drug product. The compound serves as a system suitability marker and quantitative calibrator for monitoring this specific process impurity per ICH Q3A/Q3B thresholds [1]. The standard's defined purity specification (≥95% by HPLC) and characterized physicochemical properties (melting point >274°C, molecular weight 504.67 g/mol) support accurate impurity quantification in finished pharmaceutical products . Proper refrigerated storage (2-8°C) and controlled stock solution handling (-80°C for ≤6 months) maintain standard integrity throughout the product lifecycle [2].

Process Chemistry Optimization: Impurity Fate and Purge Studies

Employ Quetiapine Dimer Impurity reference material in synthetic route development and process optimization studies to track impurity formation and purge efficiency across manufacturing steps. The compound is a critical process-related impurity identified during quetiapine fumarate synthesis, and its formation mechanism involves dimerization of reactive intermediates [1]. LC-MS/MS analysis using the authentic reference standard enables unambiguous identification and quantification of this impurity at levels as low as 0.05-0.15% in crude reaction mixtures [1]. The deuterated analog (d8) provides matrix-matched internal standardization for accurate quantification during process development and scale-up [2].

Impurity Safety Qualification: P-gp Transporter Interaction Studies

Source Quetiapine Dimer Impurity (CAS 945668-94-0) for in vitro safety pharmacology studies evaluating potential off-target effects, particularly P-glycoprotein (P-gp) efflux transporter interactions. Evidence indicates this dimer impurity exhibits higher binding affinity to P-gp compared to monomeric quetiapine, with enhanced resistance to plasma degradation [1]. Such differential transporter interaction is relevant for assessing whether this impurity, if present above qualification thresholds, may alter drug disposition or blood-brain barrier penetration profiles [1]. The characterized reference standard with verified identity and purity supports reproducible in vitro pharmacology experiments required for regulatory impurity qualification packages.

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